![molecular formula C29H48 B12100062 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-ETHYLCHOLEST-5,22-DIENE typically involves the modification of cholesterol or other sterol precursors. One common method includes the selective reduction of the double bonds in the sterol backbone, followed by the introduction of an ethyl group at the 24-position. This can be achieved through a series of reactions including hydrogenation, alkylation, and dehydrogenation under specific conditions such as the use of catalysts like palladium on carbon (Pd/C) and reagents like ethyl iodide.
Industrial Production Methods
Industrial production of (24S)-ETHYLCHOLEST-5,22-DIENE may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(24S)-ETHYLCHOLEST-5,22-DIENE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove double bonds or reduce ketones to alcohols, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
(24S)-ETHYLCHOLEST-5,22-DIENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a model compound in studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating cholesterol levels and its anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of (24S)-ETHYLCHOLEST-5,22-DIENE involves its interaction with cellular membranes and specific molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting various signaling pathways. Additionally, it may interact with nuclear receptors and enzymes involved in cholesterol metabolism, thereby influencing gene expression and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The parent compound from which (24S)-ETHYLCHOLEST-5,22-DIENE is derived.
Sitosterol: A plant sterol with similar structural features but different biological activities.
Ergosterol: A fungal sterol that shares the cholestane backbone but has distinct functional groups.
Uniqueness
(24S)-ETHYLCHOLEST-5,22-DIENE is unique due to the presence of the ethyl group at the 24-position and the specific configuration of its double bonds. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C29H48 |
|---|---|
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h11-13,20-22,24-27H,7-10,14-19H2,1-6H3/b12-11+ |
Clé InChI |
QJZBXSPSDJRHDU-VAWYXSNFSA-N |
SMILES isomérique |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


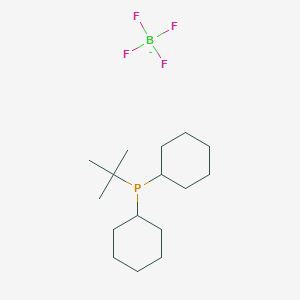
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)
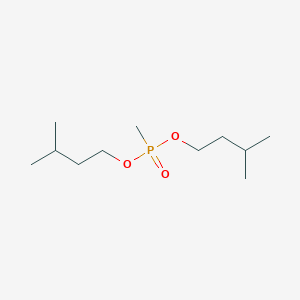

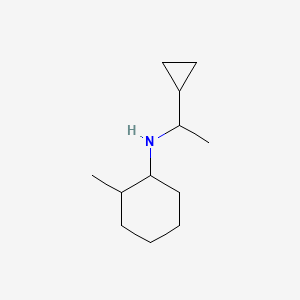
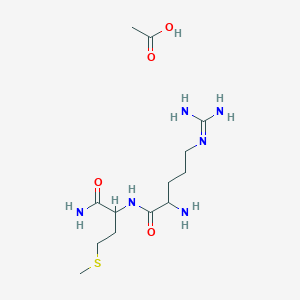




![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)

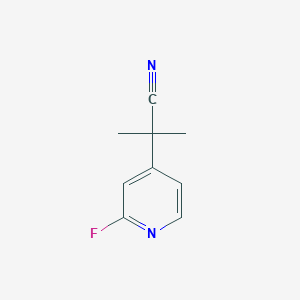
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)
